molecular formula C9H13N3 B13476859 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine

3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine

Cat. No.: B13476859
M. Wt: 163.22 g/mol
InChI Key: VSKLLLUWSBLKDL-UHFFFAOYSA-N
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Description

3-{bicyclo[310]hexan-3-yl}-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure combined with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds with three contiguous stereocenters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and blue LED irradiation can be adapted for industrial-scale synthesis, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist of certain enzymes and receptors, affecting various biological processes. For example, it has been shown to inhibit histone deacetylase and antagonize opioid receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine is unique due to its specific combination of a bicyclic structure and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-(3-bicyclo[3.1.0]hexanyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H13N3/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3H2,(H3,10,11,12)

InChI Key

VSKLLLUWSBLKDL-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)C3=CC(=NN3)N

Origin of Product

United States

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